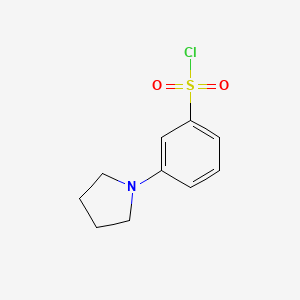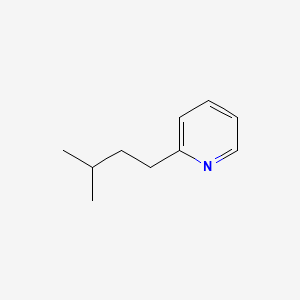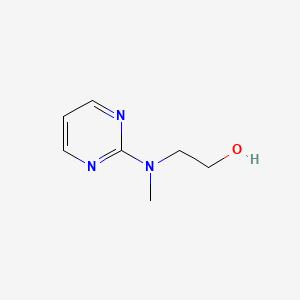
2-(Methyl(pyrimidin-2-yl)amino)ethanol
Vue d'ensemble
Description
2-(Methyl(pyrimidin-2-yl)amino)ethanol is a chemical compound with a unique structure that includes an ethanol backbone and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyrimidin-2-yl)amino)ethanol typically involves the reaction of ethanol with 2-methyl-2-pyrimidinylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methyl(pyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(Methyl(pyrimidin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other ethanol derivatives and pyrimidine-based molecules. Examples include:
- Ethanol, 2-(ethyl-2-pyrimidinylamino)-
- Ethanol, 2-(propyl-2-pyrimidinylamino)-
Uniqueness
2-(Methyl(pyrimidin-2-yl)amino)ethanol is unique due to its specific structure, which combines the properties of ethanol and pyrimidine. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications .
Propriétés
Numéro CAS |
122320-79-0 |
|---|---|
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-[methyl(pyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H11N3O/c1-10(5-6-11)7-8-3-2-4-9-7/h2-4,11H,5-6H2,1H3 |
Clé InChI |
UUTYBKYADBUNKX-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=NC=CC=N1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

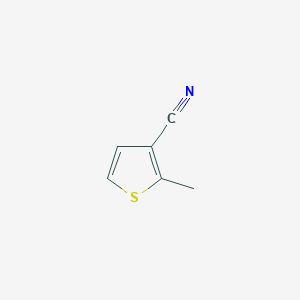
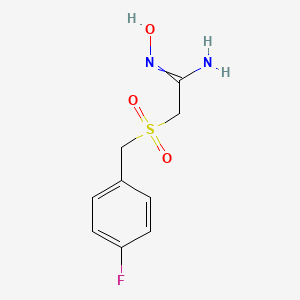

![2-(Hydroxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8783688.png)
![N-((4aR,6S,8aR)-8a-(4-Aminothiazol-2-yl)-6-methyl-4,4a,5,6,8,8a-hexahydropyrano[3,4-d][1,3]thiazin-2-yl)benzamide](/img/structure/B8783695.png)

